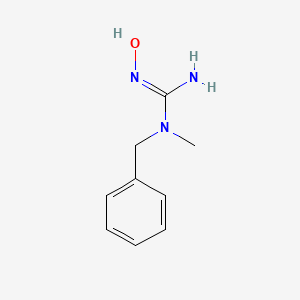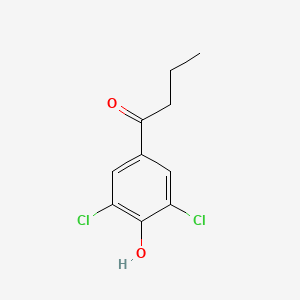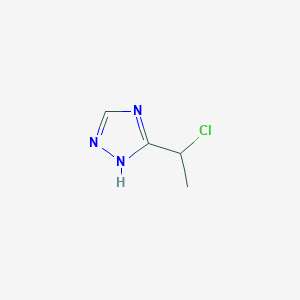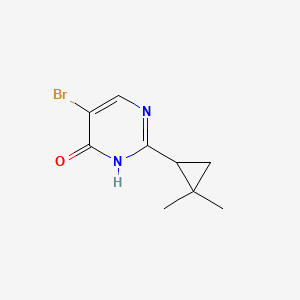
1-Benzyl-2-hydroxy-1-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-hydroxy-1-methylguanidine is an organic compound with the molecular formula C9H13N3O. This compound is characterized by the presence of a benzyl group attached to a guanidine moiety, which is further substituted with a hydroxyl and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-Benzyl-2-hydroxy-1-methylguanidine typically involves the reaction of benzylamine with a suitable guanidine precursor. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product. Industrial production methods may involve more scalable processes, such as catalytic guanylation reactions using transition metal catalysts .
Chemical Reactions Analysis
1-Benzyl-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-Benzyl-2-hydroxy-1-methylguanidine involves its interaction with specific molecular targets. The guanidine moiety is known to form hydrogen bonds and interact with various biological molecules, including proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Benzyl-2-hydroxy-1-methylguanidine can be compared with other guanidine derivatives, such as:
1-Benzyl-2-hydroxyguanidine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-2-hydroxyguanidine: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
2-Hydroxy-1-methylguanidine:
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-benzyl-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C9H13N3O/c1-12(9(10)11-13)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H2,10,11) |
InChI Key |
HXSKIYNGAFSEDZ-UHFFFAOYSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C(=N/O)/N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13269104.png)
![Tert-butyl[(3,4-dibromophenyl)methyl]amine](/img/structure/B13269106.png)

![Methyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13269117.png)
![3-[(Piperidin-3-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13269125.png)



amine](/img/structure/B13269146.png)

![N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13269162.png)
![N-[(4-Chloro-3-methylphenyl)methyl]-1-methylcyclopropan-1-amine](/img/structure/B13269165.png)

![Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13269176.png)
